(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
Description
The compound (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule featuring a thiazolidine-2,4-dione core. This structure is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C21H19F3N2O2S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5E)-5-[(4-propan-2-ylphenyl)methylidene]-3-[[3-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13(2)15-8-6-14(7-9-15)10-18-19(27)26(20(28)29-18)12-25-17-5-3-4-16(11-17)21(22,23)24/h3-11,13,25H,12H2,1-2H3/b18-10+ |
InChI Key |
BTZDADJQZACJOS-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidine-2,4-Dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE involves:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
(5E)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
